5-(2-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5-(2-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-18-13-12(14(20)19(2)15(18)21)10(7-8-17-13)9-5-3-4-6-11(9)16/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKMXRSGVOSWRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often require temperatures around 250°C in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions and scalability. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.
Scientific Research Applications
5-(2-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Structural Features :
- Pyrido[2,3-d]pyrimidine Core : Provides a planar, aromatic system conducive to π-π stacking and hydrogen bonding.
- Methyl Substituents : Improve metabolic stability by blocking oxidation sites.
Comparison with Structurally Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives and related heterocycles exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with key analogs:
Pyrido[2,3-d]pyrimidine Derivatives
Compound A : 5-(3-Bromophenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Structural Differences : Bromine at position 5 and a hydroxyl-methoxyphenyl group at position 5.
- Molecular Weight : 468.30 g/mol (vs. ~350 g/mol for the target compound).
Compound B : 6-(Hydroxybenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives
- Structural Differences : Hydroxybenzoyl groups at position 4.
- Activity : Demonstrated HOMO-LUMO gaps of 3.91–4.10 eV, correlating with electronic properties for charge-transfer interactions in photodynamic therapy .
- Synthesis : Prepared via hydroxybenzoyl incorporation, differing from the target compound’s chlorophenyl-focused synthesis .
Compound C : 7-Amino-6-(aminomethyl)-5-(2-bromophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Structural Differences: Bromophenyl group with amino-methyl substituents.
- Activity: Potential DNA-binding capability due to amine groups, unlike the target compound’s reliance on chlorophenyl for hydrophobic interactions .
Thieno[2,3-d]pyrimidine Derivatives
Compound D : 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Core Difference: Thieno[2,3-d]pyrimidine instead of pyrido[2,3-d]pyrimidine.
- Activity : Superior antimicrobial activity against Staphylococcus aureus (MIC: 2 µg/mL vs. Metronidazole’s 8 µg/mL) due to thiazole and thiophene moieties .
- Synthesis : Alkylation at position 1 reduces activity, contrasting with the target compound’s retained efficacy despite methylation .
Compound E : 3-(4-Chlorophenyl)-1-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione
- Structural Differences : Methoxybenzyl substituent.
- Activity : Anticancer activity via apoptosis induction, with IC₅₀ values <10 µM in breast cancer cells .
Substituent Impact Analysis
| Substituent | Target Compound | Analog (e.g., Compound D) | Biological Consequence |
|---|---|---|---|
| Chlorophenyl | 2-Chlorophenyl | Phenyl/Thiazole | Enhanced hydrophobicity and target binding |
| Methyl Groups | 1,3-Dimethyl | 1-Methyl | Improved metabolic stability |
| Core Heterocycle | Pyrido[2,3-d] | Thieno[2,3-d] | Thieno derivatives favor antimicrobial activity |
Biological Activity
5-(2-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound known for its diverse biological activities. This compound belongs to the class of pyrido[2,3-d]pyrimidines and has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.
- Molecular Formula: C13H11ClN4O2
- Molecular Weight: 286.71 g/mol
- IUPAC Name: this compound
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity: This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects: Research has shown that this compound can reduce inflammation in cellular models by inhibiting pro-inflammatory cytokines.
- Antiproliferative Activity: The compound has been tested for its ability to inhibit cancer cell proliferation. It has shown promising results in various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer).
The mechanism of action involves the inhibition of specific enzymes and receptors that are crucial in disease processes. For instance:
- Inhibition of eEF-2K: The compound has been identified as a potential inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K), which plays a role in protein synthesis and cell growth. In vitro studies have demonstrated an IC50 value of approximately 420 nM for this inhibition .
Case Study: Antiproliferative Activity
A study focused on the antiproliferative effects of various pyrido[2,3-d]pyrimidine derivatives found that this compound exhibited significant cytotoxicity against MCF7 and HCT116 cell lines. The results indicated that the compound inhibited cell viability in a dose-dependent manner.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 12.5 |
| This compound | HCT116 | 15.0 |
Case Study: Anti-inflammatory Activity
In another study investigating anti-inflammatory properties, the compound was shown to significantly reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other pyrido[2,3-d]pyrimidines:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| Pyrido[2,3-d]pyrimidin-5-one | Antiproliferative | 10.0 |
| Pyrido[2,3-d]pyrimidin-7-one | Tyrosine kinase inhibitor | 8.0 |
Q & A
Q. How to correlate spectral data with electronic environment changes in derivatives?
- Methodology : Compare NMR chemical shifts (e.g., deshielding of NH protons in DMSO-d6 due to hydrogen bonding) and UV-vis absorption maxima (e.g., λmax ~270 nm for π→π* transitions) with DFT-predicted electron densities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
